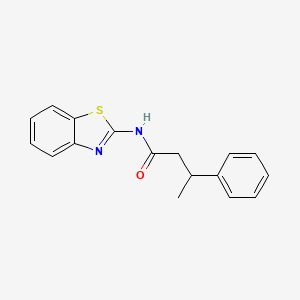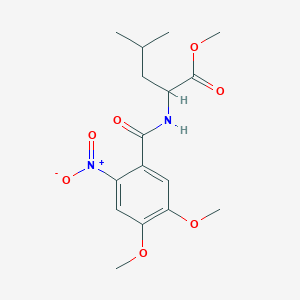![molecular formula C17H18N4O6S B3977850 N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3977850.png)
N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide
Vue d'ensemble
Description
N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth, differentiation, and proliferation. Overexpression or mutation of EGFR has been linked to various cancers, including lung, breast, and colon cancer. Therefore, AG1478 has been extensively studied as a potential therapeutic agent for cancer treatment.
Mécanisme D'action
N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the phosphorylation of downstream signaling molecules, which are involved in cell growth and proliferation. As a result, N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide can induce cell cycle arrest and apoptosis in cancer cells that overexpress EGFR.
Biochemical and Physiological Effects:
N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide can induce cell cycle arrest and apoptosis in cancer cells that overexpress EGFR. In vivo studies have also shown that N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide can inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it specifically targets EGFR tyrosine kinase activity, which is overexpressed in many types of cancer. However, one limitation is that it may not be effective in all types of cancer, as some tumors may not overexpress EGFR. Another limitation is that it may have off-target effects on other kinases, which could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide in animal models and human clinical trials. This will provide important information on the safety and efficacy of N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide as a potential therapeutic agent for cancer treatment. Additionally, future studies could investigate the combination of N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide with other cancer therapies to improve treatment outcomes. Finally, future studies could investigate the potential use of N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide in other diseases that involve EGFR signaling, such as inflammatory bowel disease and psoriasis.
Applications De Recherche Scientifique
N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide has been extensively studied in scientific research as a potential therapeutic agent for cancer treatment. In vitro studies have shown that N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide can inhibit the growth and proliferation of cancer cells that overexpress EGFR. In vivo studies have also shown that N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide can inhibit tumor growth and metastasis in animal models of cancer.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-methylsulfonyl-2-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S/c1-11(22)19-12-3-5-13(6-4-12)20-17(23)10-18-15-8-7-14(28(2,26)27)9-16(15)21(24)25/h3-9,18H,10H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTADJUAOFMTJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CNC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3-nitro-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B3977768.png)
![6-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-pyrimidin-5-ylquinoline-4-carboxamide](/img/structure/B3977774.png)
![N~1~-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide](/img/structure/B3977779.png)


![N-[4-(3-pyridinyloxy)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxamide](/img/structure/B3977788.png)

![ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B3977806.png)
![5-[3'-(4-methylphenyl)-1'-phenyl-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B3977814.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide](/img/structure/B3977822.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(phenylthio)acetamide](/img/structure/B3977832.png)
![3-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B3977854.png)
